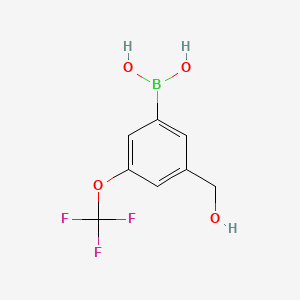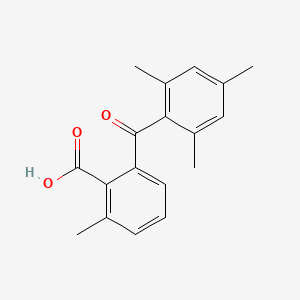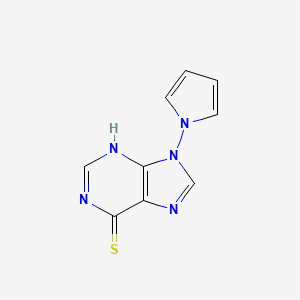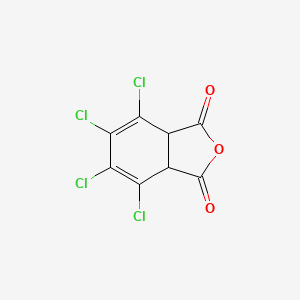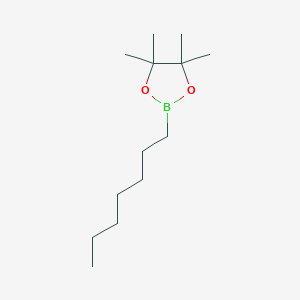
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride, can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere . Another method includes the alkylation of 2-methylnaphthyridine with ®-N-Boc-3-(iodomethyl)-pyrrolidine, followed by an asymmetric Rh-catalyzed addition of an arylboronic acid to a 4-(N-pyrrolidinyl)crotonate ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce tetrahydronaphthyridines .
Scientific Research Applications
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to have high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . The compound’s binding to this integrin can modulate various cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine: Another compound in the same class with similar biological activities.
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid: A structurally related compound with potential therapeutic applications.
Uniqueness
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride is unique due to its specific structure, which allows for high affinity binding to αvβ6 integrin and other molecular targets. This specificity makes it a valuable compound for targeted therapeutic applications and advanced material development .
Properties
Molecular Formula |
C12H19Cl3N2O2 |
|---|---|
Molecular Weight |
329.6 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid;trihydrochloride |
InChI |
InChI=1S/C12H16N2O2.3ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;;;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);3*1H |
InChI Key |
TZZIHCWRJJDSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


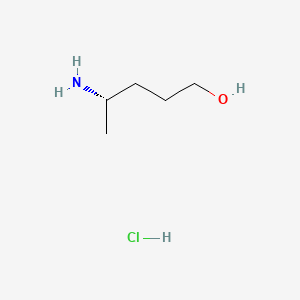

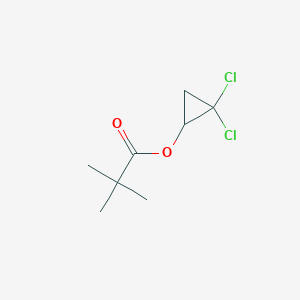
![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)


![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
